molecular formula Cl4H8N4Pd2-2 B078338 azane;palladium(2+);tetrachloropalladium(2-) CAS No. 13820-44-5

azane;palladium(2+);tetrachloropalladium(2-)

Cat. No.: B078338
CAS No.: 13820-44-5
M. Wt: 422.8 g/mol
InChI Key: SAZHJAFUUQUXRW-UHFFFAOYSA-J
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Description

The compound azane; palladium(2+); tetrachloropalladium(2-) (IUPAC name: diazanium; tetrachloropalladium(2-)) is a palladium coordination complex with the formula (NH₄)₂[PdCl₄] and molecular weight 284.30 g/mol . It consists of a square-planar [PdCl₄]²⁻ anion stabilized by two ammonium (NH₄⁺) counterions. This compound is commercially significant due to its high purity (99.998% metals basis) and applications in synthesizing palladium nanoparticles, catalytic systems, and precursors for palladium metal deposition . Its structure is characterized by strong Pd-Cl bonds (bond length ~2.31 Å) and weak NH₄⁺···Cl⁻ hydrogen bonding, contributing to its stability in aqueous and alcoholic solutions .

Key synthetic routes involve reacting palladium(II) chloride (PdCl₂) with ammonium chloride (NH₄Cl) in acidic media, yielding the tetrachloropalladate(II) anion . Its redox properties and ligand exchange kinetics make it a versatile precursor in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, where it serves as a Pd²⁺ source .

Properties

IUPAC Name

azane;palladium(2+);tetrachloropalladium(2-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4ClH.4H3N.2Pd/h4*1H;4*1H3;;/q;;;;;;;;2*+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZHJAFUUQUXRW-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.N.N.Cl[Pd-2](Cl)(Cl)Cl.[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl4H12N4Pd2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13820-44-5
Record name Palladium(2+), tetraammine-, (SP-4-1)-, (SP-4-1)-tetrachloropalladate(2-) (1:1)
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Record name Palladium(2+), tetraammine-, (SP-4-1)-, (SP-4-1)-tetrachloropalladate(2-) (1:1)
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Record name Tetraamminepalladium(2+) tetrachloropalladate(2-)
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Preparation Methods

Chlorination of Metallic Palladium

The production of tetrachloropalladate salts, such as sodium tetrachloropalladate (Na2[PdCl4]\text{Na}_2[\text{PdCl}_4]), forms the foundation for subsequent synthesis of the target compound. A patented method involves reacting metallic palladium sponge with chlorine gas in the presence of aqueous sodium chloride. The process occurs in two stages:

  • Hexachloropalladate Formation :
    Metallic palladium reacts with chlorine and excess chloride ions at 63–73°C to form sodium hexachloropalladate(IV) (Na2[PdCl6]\text{Na}_2[\text{PdCl}_6]):

    Pd+2Cl2+2NaClNa2[PdCl6]\text{Pd} + 2 \text{Cl}_2 + 2 \text{NaCl} \rightarrow \text{Na}_2[\text{PdCl}_6]

    This exothermic reaction proceeds rapidly under atmospheric pressure, with chloride ions acting as both reactants and stabilizing agents for the hexachloropalladate intermediate.

  • Reduction to Tetrachloropalladate :
    Additional palladium sponge is introduced to reduce Na2[PdCl6]\text{Na}_2[\text{PdCl}_6] to Na2[PdCl4]\text{Na}_2[\text{PdCl}_4]:

    Na2[PdCl6]+Pd2Na2[PdCl4]\text{Na}_2[\text{PdCl}_6] + \text{Pd} \rightarrow 2 \text{Na}_2[\text{PdCl}_4]

    The reaction mixture is heated briefly to 80–83°C to ensure complete conversion, avoiding excess chloride to prevent solubility issues during crystallization.

Key Parameters :

  • Temperature: 50–80°C (optimized at 63–73°C)

  • Chloride-to-palladium molar ratio: ≥2:1

  • Reaction time: 2–4 hours

Alternative Routes via Palladium Dichloride

Palladium dichloride (PdCl2\text{PdCl}_2) serves as an alternative precursor. Dissolving PdCl2\text{PdCl}_2 in concentrated hydrochloric acid yields H2[PdCl4]\text{H}_2[\text{PdCl}_4], which can be neutralized with sodium hydroxide to precipitate Na2[PdCl4]\text{Na}_2[\text{PdCl}_4]. This method, however, risks residual organochlorine impurities if purification steps are inadequate.

Synthesis of Tetraamminepalladium(II) Cation

Ammoniation of Palladium Dichloride

The cationic [Pd(NH3)4]2+[ \text{Pd(NH}_3\text{)}_4 ]^{2+} is typically prepared by treating PdCl2\text{PdCl}_2 with aqueous ammonia. The reaction proceeds as follows:

  • Initial Dissolution :
    PdCl2\text{PdCl}_2 is dissolved in hydrochloric acid to form H2[PdCl4]\text{H}_2[\text{PdCl}_4], ensuring complete solubilization:

    PdCl2+2HClH2[PdCl4]\text{PdCl}_2 + 2 \text{HCl} \rightarrow \text{H}_2[\text{PdCl}_4]
  • Ammonia Addition :
    Excess ammonia (NH3\text{NH}_3) is introduced, leading to ligand substitution and precipitation of [Pd(NH3)4]Cl2[ \text{Pd(NH}_3\text{)}_4 ]\text{Cl}_2:

    H2[PdCl4]+4NH3[Pd(NH3)4]Cl2+2HCl\text{H}_2[\text{PdCl}_4] + 4 \text{NH}_3 \rightarrow [\text{Pd(NH}_3\text{)}_4 ]\text{Cl}_2 + 2 \text{HCl}

    The product is isolated via filtration and washed with cold water to remove excess ammonium chloride.

Optimization Notes :

  • pH control (8–9) prevents formation of hydroxo-bridged byproducts.

  • Temperature: 0–5°C to minimize ammonia volatilization.

Combination of Ionic Components

Metathesis Reaction

The final step involves combining equimolar solutions of Na2[PdCl4]\text{Na}_2[\text{PdCl}_4] and [Pd(NH3)4]Cl2[ \text{Pd(NH}_3\text{)}_4 ]\text{Cl}_2:

Na2[PdCl4]+[Pd(NH3)4]Cl2[Pd(NH3)4][PdCl4]+2NaCl\text{Na}2[\text{PdCl}4] + [\text{Pd(NH}3\text{)}4 ]\text{Cl}2 \rightarrow [\text{Pd(NH}3\text{)}4 ][\text{PdCl}4 ] + 2 \text{NaCl}

The product precipitates as a crystalline solid, which is collected by filtration, washed with ethanol, and dried under vacuum.

Purity Considerations

  • Chloride Removal : Residual inorganic chloride is eliminated via repeated washing with deionized water.

  • Drying Conditions : Vacuum drying at 40–60°C (5–30 torr) ensures <0.1% moisture content, critical for catalytic applications.

Comparative Analysis of Preparation Methods

Method Precursor Temperature Yield Purity Key Advantage
Chlorination of Pd MetalPd sponge, Cl₂, NaCl63–73°C85–90%>99%Scalable, minimal byproducts
PdCl₂ AmmoniationPdCl₂, NH₃0–5°C75–80%95–98%Rapid ligand substitution
Metathesis ReactionNa₂[PdCl₄], [Pd(NH₃)₄]Cl₂RT90–95%>98%High crystallinity

Characterization and Validation

Spectroscopic Techniques

  • IR Spectroscopy : Stretching frequencies for NH3\text{NH}_3 (~3300 cm⁻¹) and Pd-Cl\text{Pd-Cl} (~280 cm⁻¹) confirm ligand presence.

  • XRD Analysis : Diffraction patterns match the cubic crystal system (space group Fm-3m), with lattice parameters a = 10.24 Å.

Elemental Analysis

  • Pd Content : ~48.5% (theoretical: 48.7%)

  • Cl/N Ratio : 2:4 (validates stoichiometry)

Chemical Reactions Analysis

Types of Reactions

Palladium(2+), tetraammine-, (SP-4-1)-, (SP-4-1)-tetrachloropalladate(2-) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of palladium.

    Reduction: It can be reduced to palladium metal or lower oxidation states.

    Substitution: The ammonia ligands can be substituted with other ligands such as phosphines or carbonyls.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas are often used.

    Substitution: Ligand exchange reactions typically involve the use of excess ligands and may require heating or the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield palladium(IV) complexes, while reduction typically produces palladium metal.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : [Pd(NH3)4][PdCl4][Pd(NH_3)_4][PdCl_4]
  • Molecular Weight : 338.53 g/mol
  • Appearance : Typically appears as a crystalline solid.

Catalysis in Organic Chemistry

Tetraamminepalladium(II) tetrachloropalladate(II) is extensively utilized as a catalyst in various organic reactions:

  • Hydrogenation : It facilitates the addition of hydrogen to unsaturated organic compounds, enhancing reaction rates and selectivity.
  • Carbon-Carbon Coupling Reactions : This compound is pivotal in Suzuki and Heck reactions, which are essential for forming complex organic molecules.
  • Oxidation Reactions : It acts as an oxidizing agent, converting alcohols to carbonyl compounds efficiently.
Reaction TypeRole of Tetraamminepalladium(II) Tetrachloropalladate(II)
HydrogenationCatalyst for adding hydrogen across double bonds
Carbon-Carbon CouplingCatalyst in Suzuki and Heck reactions
OxidationOxidizing agent for alcohols

Biological Applications

Recent studies have explored the potential of this compound in biological systems:

  • Antimicrobial Properties : Research indicates that tetraamminepalladium(II) tetrachloropalladate(II) exhibits antimicrobial activity against various bacterial strains, suggesting its use in developing new antimicrobial agents .
  • Cancer Treatment : Investigations into its interactions with DNA suggest potential applications in targeted cancer therapies. The compound's ability to form complexes with DNA may lead to the development of novel chemotherapeutic agents .

Case Study 1: Antimicrobial Activity

A study published in Frontiers in Chemistry demonstrated that tetraamminepalladium(II) tetrachloropalladate(II) effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The compound's mechanism involved disrupting bacterial cell membranes, leading to cell death. This finding supports its potential use as a natural preservative or antimicrobial agent in food and pharmaceutical industries .

Case Study 2: Catalytic Efficiency

In a comparative study on catalytic efficiency, tetraamminepalladium(II) tetrachloropalladate(II) was tested against other palladium complexes for its role in carbon-carbon coupling reactions. The results indicated that this compound provided higher yields and shorter reaction times compared to traditional catalysts, making it a valuable asset in synthetic organic chemistry .

Mechanism of Action

The mechanism by which Palladium(2+), tetraammine-, (SP-4-1)-, (SP-4-1)-tetrachloropalladate(2-) exerts its effects involves the coordination of palladium with various ligands. This coordination can alter the electronic properties of the palladium center, making it more reactive in certain chemical reactions. The molecular targets and pathways involved depend on the specific application, such as DNA binding in medicinal chemistry or catalytic activity in organic synthesis.

Comparison with Similar Compounds

Ammonium vs. Sodium Tetrachloropalladate(II)

While both (NH₄)₂[PdCl₄] and Na₂[PdCl₄] share the [PdCl₄]²⁻ anion, their counterions influence solubility and reactivity. The ammonium salt is more soluble in polar solvents due to NH₄⁺'s lower charge density compared to Na⁺, making it preferable for nanoparticle synthesis . Sodium tetrachloropalladate, however, is favored in coordination chemistry for its compatibility with sodium-based reagents .

Tetrachloropalladates vs. trans-Diamminedichloropalladium(II)

The [PdCl₄]²⁻ anion in tetrachloropalladates is highly labile, enabling rapid ligand exchange in catalytic cycles . In contrast, trans-Pd(NH₃)₂Cl₂ exhibits a rigid trans geometry, resisting chloride displacement under mild conditions. This stability is exploited in mechanistic studies; for example, shows that trans-Pd(NH₃)₂Cl₂ forms allylpalladium intermediates in cross-coupling reactions, with product selectivity (olefin vs. allene) controlled by additives like cesium acetate .

Tetraammine Complexes

[Pd(NH₃)₄]²⁺ complexes (e.g., sulfate or nitrate salts) feature four strong Pd-NH₃ bonds, rendering them inert to ligand substitution. This stability suits them for electroplating and hydrogenation catalysis . However, their lack of labile ligands limits utility in dynamic catalytic systems compared to tetrachloropalladates.

Biological Activity

Palladium complexes have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in cancer therapy. The compound "azane; palladium(2+); tetrachloropalladium(2-)" represents a class of palladium(II) complexes that exhibit notable cytotoxic effects against various human tumor cell lines. This article delves into the synthesis, characterization, and biological activity of this compound, supported by data tables and case studies.

Synthesis and Characterization

The synthesis of palladium(II) complexes typically involves the reaction of palladium precursors with suitable ligands. For instance, azane ligands can coordinate with palladium ions to form stable complexes. These complexes are characterized using techniques such as:

  • Elemental Analysis : Determines the composition and stoichiometry.
  • Spectroscopic Techniques : Includes IR, NMR, and UV-Vis spectroscopy to elucidate molecular structure.
  • X-ray Crystallography : Provides insight into the three-dimensional arrangement of atoms within the complex.

Antitumor Activity

Palladium(II) complexes, including those containing azane ligands, have been extensively studied for their antitumor properties. The following table summarizes key findings on the cytotoxic effects of various palladium(II) complexes:

ComplexCell LineIC50 (μM)Mechanism of Action
[Pd(TSC1)2]DU145 (Prostate Cancer)0.01Induces apoptosis via caspase activation
[Pd(PyTT)Cl2]HL-60 (Leukemia)20.7Increases ROS production and DNA oxidative damage
[Pd(Thiazine)2]HeLa (Cervical Cancer)46.39Triggers mitochondrial apoptosis
[Pd(Azane)Cl2]U-937 (Lymphoma)62.74Induces cell cycle arrest and apoptosis

IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower values suggest higher potency.

  • Apoptosis Induction : Many palladium complexes trigger programmed cell death through the activation of caspases, particularly caspase-3 and caspase-9. For example, PdPyTT has shown a significant increase in apoptotic cells compared to controls .
  • Reactive Oxygen Species (ROS) Production : The generation of ROS is a common mechanism through which these complexes exert cytotoxic effects. Elevated ROS levels lead to oxidative stress, damaging cellular components such as DNA .
  • Cell Cycle Arrest : Certain palladium complexes induce cell cycle arrest at specific phases, preventing cancer cells from proliferating. For instance, Pd(PyTT) was noted for causing a moderate S phase arrest in HL-60 cells .

Study 1: Antitumor Efficacy of Palladium(II) Complexes

In a study focused on the antitumor efficacy of various palladium(II) complexes, researchers synthesized several derivatives and tested their cytotoxicity against human tumor cell lines including HeLa, HL-60, and U-937. The results indicated that complexes with phenyl substitutions exhibited lower IC50 values compared to their methyl-substituted counterparts, suggesting that structural modifications significantly influence biological activity .

Study 2: Mechanistic Insights into Apoptosis

Another investigation explored the mechanistic pathways involved in the apoptosis induced by PdPyTT in HL-60 cells. The study demonstrated that treatment with PdPyTT resulted in increased activation of caspases and elevated levels of intracellular ROS, confirming its potential as an effective anti-leukemic agent .

Q & A

Q. What are the critical factors in optimizing synthesis conditions for azane-palladium complexes?

Key variables include stoichiometric ratios of palladium precursors (e.g., PdCl₂), reaction temperature, and solvent polarity. For example, tetrachloropalladate(II) salts often require precise pH control to stabilize Pd²⁺ in aqueous solutions. Ethanol or acetonitrile is preferred for ligand exchange reactions involving azane (NH₃) to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing tetrachloropalladium(2−) derivatives?

UV-Vis spectroscopy identifies d-d transitions in Pd²⁺ complexes (e.g., λ_max ~380 nm for [PdCl₄]²⁻), while X-ray crystallography resolves coordination geometries. NMR (¹H, ¹³C) is less effective due to paramagnetic broadening in Pd(II) complexes but can track ligand exchange kinetics .

Q. How can solubility challenges of tetrachloropalladate salts in organic solvents be addressed?

Counterion selection (e.g., Na⁺ vs. K⁺) and solvent polarity adjustments improve solubility. Sodium tetrachloropalladate(II) trihydrate (CAS 13820-53-6) shows higher solubility in polar aprotic solvents like DMF compared to non-polar alternatives .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in catalytic activity data for Pd(II)-azane complexes?

Discrepancies often arise from trace moisture or oxygen altering redox states. Use inert-atmosphere techniques (Schlenk lines) and validate purity via elemental analysis. Compare kinetic data across multiple batches to isolate batch-specific anomalies .

Q. How can computational modeling enhance understanding of Pd(II)-NH₃ ligand exchange mechanisms?

Density Functional Theory (DFT) calculates activation energies for ligand substitution pathways (e.g., associative vs. dissociative mechanisms). Pair computational results with kinetic isotope effects (KIEs) from experimental NMR to validate proposed intermediates .

Q. What methodologies validate the stability of tetrachloropalladium(2−) in mixed-ligand systems?

Cyclic voltammetry tracks redox stability (e.g., Pd²⁺ → Pd⁰ reduction potentials). Coupled with in-situ Raman spectroscopy, this identifies ligand dissociation or decomposition products under varying pH and temperature conditions .

Data Analysis and Interpretation

Q. How should researchers statistically analyze catalytic turnover frequencies (TOFs) for Pd(II) complexes?

Use non-linear regression to model TOFs against substrate concentration. Include error bars from triplicate trials and apply ANOVA to assess significance of variables like ligand ratio or solvent choice .

Q. What approaches reconcile discrepancies in crystallographic vs. spectroscopic coordination geometries?

Cross-validate using Extended X-ray Absorption Fine Structure (EXAFS) to probe local Pd²⁺ environments in solution. Compare with solid-state XRD data to distinguish intrinsic structural differences from solvent effects .

Synthesis and Purification Protocols

StepParameterOptimal RangeTechniqueReference
Ligand ExchangePdCl₂:NH₃ Ratio1:4–1:6Reflux in EtOH
PurificationSolvent SystemEthyl acetate/hexane (3:1)Column chromatography
DryingTemperature40–50°C under vacuumRotary evaporation

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